molecular formula C17H16N2O3 B2984779 N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946226-66-0

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2984779
CAS No.: 946226-66-0
M. Wt: 296.326
InChI Key: MZBNJQRKDGEZOX-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CAS 946226-66-0) is a synthetic isoxazole derivative supplied for biomedical research. Its molecular formula is C17H16N2O3, with a molecular weight of 296.32 g/mol . This compound is primarily investigated for its role in activating the Wnt/β-catenin signaling pathway, a crucial cellular communication system that regulates processes like cell proliferation, differentiation, and stem cell maintenance . As a potential agonist of this pathway, the compound may help stabilize cytoplasmic β-catenin, allowing its translocation into the nucleus to influence gene expression . Researchers study this mechanism for its relevance in areas such as bone disease research (e.g., osteoporosis), neurodegenerative disorders, and metabolic studies . Isoxazole derivatives are a significant class of heterocyclic compounds noted for their broad biological activities and typically low cytotoxicity, making them attractive scaffolds for drug discovery . The structure of this particular compound, featuring a furan and p-tolyl ring linked via an isoxazole-acetamide core, is designed to interact with specific biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-6-13(7-5-12)16-9-14(19-22-16)10-17(20)18-11-15-3-2-8-21-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNJQRKDGEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of isoxazole- and acetamide-containing derivatives. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
N-(furan-2-ylmethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide Benzo[d][1,3]dioxol-5-yl (instead of p-tolyl) C₁₈H₁₅N₂O₅ 339.3 1105244-66-3
N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide Phenyl (isoxazole), m-tolyl (acetamide) C₁₉H₁₈N₂O₂ 306.4 946209-83-2
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Imidazole-thio linker, 5-methylisoxazole C₂₁H₂₀N₄O₃S 408.5 1207039-02-8
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Thiadiazole core, chlorobenzylthio C₂₁H₂₁ClN₃O₂S₂ 454.4 Not provided

Key Observations :

  • Heterocyclic Cores : Compounds with isoxazole (e.g., ) versus thiadiazole (e.g., ) backbones exhibit distinct electronic and steric profiles, influencing receptor interactions.
  • Linker Modifications : The presence of a thioether or imidazole linker (as in ) may enhance metabolic stability compared to simple acetamide derivatives.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Estimated at ~310–330 g/mol based on structural similarity to and .
  • Melting Points : Thiadiazole-based acetamides (e.g., 5e–5m in ) exhibit melting points of 132–170°C, suggesting that isoxazole analogs may fall within a similar range.
  • Lipophilicity : The p-tolyl group likely enhances lipophilicity compared to polar substituents like benzo[d][1,3]dioxol-5-yl .

Biological Activity

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of the p-tolyl group on the isoxazole ring enhances its pharmacological properties. The molecular formula is C17H16N2O3C_{17}H_{16}N_{2}O_{3}, with a molecular weight of approximately 296.32 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates its potential to modulate inflammatory pathways.
  • Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The isoxazole ring can interact with enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may act on various receptors, influencing signal transduction pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results indicate that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Studies

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases .

Antitumor Activity

The cytotoxic effects of this compound were tested on various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating chronic infections .
  • Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, highlighting its therapeutic promise in inflammatory diseases .

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